4-Methyl-2-phenoxy-1,3-dioxolane
Description
4-Methyl-2-phenoxy-1,3-dioxolane is a cyclic acetal derivative characterized by a 1,3-dioxolane ring substituted with a methyl group at the 4-position and a phenoxy group at the 2-position. This compound is notable for its applications in polymer science, flavor chemistry, and pharmaceuticals due to its stability and functional versatility.
Properties
CAS No. |
61562-08-1 |
|---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
4-methyl-2-phenoxy-1,3-dioxolane |
InChI |
InChI=1S/C10H12O3/c1-8-7-11-10(12-8)13-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 |
InChI Key |
KSMREJBMODRSCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(O1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Variations
The 1,3-dioxolane scaffold is highly tunable, with substitutions at the 2- and 4-positions significantly altering physical, chemical, and biological properties. Below is a comparative analysis of key analogs:
Table 1: Comparative Data for 1,3-Dioxolane Derivatives
Key Research Findings
Stability and Reactivity
- 4-Methyl-2-phenyl-1,3-dioxolane exhibits high thermal stability, making it a common component in natural extracts (e.g., apricot kernels) .
- 2-Phenyl-1,3-dioxolane derivatives show resistance to oxidation under mild conditions (e.g., K₂Cr₂O₇ without AlCl₃), highlighting their utility in synthetic chemistry .
- 2-Methyl-1,3-dioxolane and 2-methyl-4-methylene-1,3-dioxolane hydrolyze via distinct mechanisms (A-1 vs. A-Se2), yet solvent effects on their hydrolysis rates are nearly identical due to structural similarities .
Q & A
Q. What are the established synthetic routes for 4-Methyl-2-phenoxy-1,3-dioxolane, and how do reaction conditions influence yield?
The compound is synthesized via acid-catalyzed acetalization/ketalization reactions. A typical method involves reacting a carbonyl compound (aldehyde/ketone) with 1,3-propanediol or 1,2-ethanediol in the presence of Brønsted or Lewis acid catalysts (e.g., H₂SO₄, BF₃·Et₂O). Reaction conditions (temperature, solvent, catalyst loading) critically impact yield. For instance, cyclohexane is often used as a solvent in Dean-Stark setups to remove water and drive equilibrium toward product formation . Comparative studies with analogous dioxolanes (e.g., 4-Hexyl-2-methoxy-1,3-dioxolane) suggest that steric effects from substituents like the phenoxy group may necessitate longer reaction times or higher catalyst concentrations .
Q. Which analytical techniques are most effective for characterizing this compound?
Key methods include:
- NMR Spectroscopy : For structural elucidation of the dioxolane ring and substituents (e.g., phenoxy group).
- Mass Spectrometry (MS) : To confirm molecular weight (e.g., via ESI-MS or GC-MS).
- X-ray Crystallography : For resolving stereochemistry and crystal packing, as demonstrated in studies of structurally similar compounds like 4,4,5,5-tetramethyl-2-phenyl-1,3-dioxolane .
- Chromatography (HPLC/GC) : To assess purity and monitor reaction progress .
Q. How can researchers optimize solvent and catalyst selection for scalable synthesis?
Solvent choice should balance polarity (to solubilize reactants) and azeotropic properties (to remove water). Catalysts like p-toluenesulfonic acid (pTSA) or Amberlyst-15 are preferred for their recyclability in industrial settings. For example, cyclohexane with a Brønsted acid catalyst achieved >80% yield in analogous dioxolane syntheses .
Advanced Research Questions
Q. What factorial design approaches are suitable for studying substituent effects on this compound’s stability?
A 2ⁿ factorial design can systematically evaluate variables like substituent size (methyl vs. hexyl), catalyst type, and temperature. For example, varying the alkyl chain length in dioxolanes (e.g., 4-Hexyl-2-methoxy vs. 4-Methyl-2-phenoxy derivatives) revealed that bulkier groups enhance thermal stability but reduce solubility . Response surface methodology (RSM) may further optimize multi-variable interactions .
Q. How can theoretical frameworks guide mechanistic studies of this compound’s reactivity?
Density Functional Theory (DFT) calculations can model transition states in acid-catalyzed ketalization, predicting regioselectivity and activation energies. Studies on related compounds (e.g., 2-Heptyl-2-methyl-1,3-dioxolane-4-methanol) used Fukui indices to identify nucleophilic/electrophilic sites, aligning with experimental observations of hydrolysis rates .
Q. What strategies resolve contradictions in reported bioactivity data for dioxolane derivatives?
Meta-analyses of in vitro studies should account for:
- Assay Variability : Normalize data using positive controls (e.g., doxorubicin for cytotoxicity).
- Structural Analogues : Compare this compound with derivatives like 4-Hexyl-2-methoxy-1,3-dioxolane to isolate substituent-specific effects .
- Dose-Response Curves : Re-evaluate EC₅₀ values under standardized conditions (pH, cell lines) .
Q. How can isotopic labeling elucidate degradation pathways of this compound in environmental systems?
¹³C or ²H labeling at the dioxolane ring or phenoxy group enables tracking via LC-MS/MS. For example, studies on 4,4,5,5-tetramethyl-2-phenyl-1,3-dioxolane used deuterated water (D₂O) to confirm hydrolysis mechanisms under acidic conditions .
Q. What quasi-experimental designs are appropriate for assessing the compound’s application in material science?
A pretest-posttest design with a control group can evaluate performance in polymer matrices. For instance, compare mechanical properties (e.g., tensile strength) of polymers doped with this compound versus a control. Statistical tools like ANOVA validate significance .
Methodological Considerations
- Theoretical Integration : Align mechanistic studies with frameworks like Transition State Theory (TST) or Molecular Orbital Theory to predict reactivity .
- Data Validation : Use cheminformatics tools (e.g., PubChem’s structure-activity databases) to cross-reference physicochemical properties .
- Ethical Compliance : Adhere to ECHA guidelines for in vitro testing, ensuring compounds are not misrepresented as therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
